5-Fluoro-2-nitrobenzonitrile
Overview
Description
5-Fluoro-2-nitrobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and fine chemicals. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which also contains a nitrile group. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other derivatives .
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, 5-fluoro-2-nitrobenzotrifluoride was synthesized using a continuous-flow millireactor system, which provided a safer and more efficient protocol compared to traditional batch reactors . Another study reported the synthesis of a series of fluorinated benzimidazole-substituted nitronyl nitroxides, which included compounds fluorinated on the benzene ring . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for the synthesis of various heterocyclic scaffolds . These studies highlight the diverse synthetic routes and methodologies that can be applied to fluorinated nitro compounds, including 5-fluoro-2-nitrobenzonitrile.
Molecular Structure Analysis
The molecular structure of fluorinated nitro compounds has been confirmed using techniques such as single-crystal X-ray diffraction . In the case of 5-fluoro-2-nitrobenzonitrile, the presence of the fluorine atom and the nitro group on the benzene ring is expected to influence the electronic properties and reactivity of the molecule. The geometrical structure, vibrational spectra, and electronic transitions of a related compound, 5-fluoro-2-methylbenzonitrile, were studied using Density Functional Theory (DFT), which provides insights into the structural characteristics of these types of molecules .
Chemical Reactions Analysis
The reactivity of 5-fluoro-2-nitrobenzonitrile has been explored through its reactions with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resulting derivatives were analyzed to understand the influence of the cyano and nitro groups on the electronic environment of the aromatic nucleus . In another study, the attempted cyanation of a diazonium salt derived from a related compound led to an unexpected product, demonstrating the complexity of reactions involving fluorinated nitro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, redox properties, and magnetic properties of the compounds . The introduction of fluorine atoms into the benzene ring has been shown to enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The thermal stability and solubility of polymers derived from pentafluorobenzonitrile, a related compound, were also reported, indicating the potential of fluorinated nitro compounds in material science applications .
Scientific Research Applications
1. Synthesis and Spectroscopic Studies
- 5-Fluoro-2-nitrobenzonitrile is used in the synthesis of a variety of chemical compounds. For instance, its derivatives have been synthesized and their proton magnetic resonance spectra have been studied, providing insights into the structural characteristics of these compounds (Wilshire, 1967).
2. Radiotracer Development
- This compound plays a role in the development of radiotracers for medical imaging, such as PET scans. A notable example is the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, where 5-Fluoro-2-nitrobenzonitrile derivatives are utilized (Lim et al., 2014).
3. Chemical Reaction Studies
- It's involved in various chemical reactions, such as the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, where 5-Fluoro-2-nitrobenzonitrile derivatives are formed (Camps, Morral, & Muñoz-Torrero, 1998).
4. Catalysis and CO2 Fixation
- It is used in catalysis research, particularly in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This showcases its utility in carbon capture and utilization studies (Kimura et al., 2012).
5. Theoretical and Computational Studies
- Computational and theoretical studies have been conducted to understand the internal rotational barriers of aromatic nitro compounds, including 5-Fluoro-2-nitrobenzonitrile, providing valuable information for predicting chemical behaviors and properties (Chen & Chieh, 2002).
6. Studies on Heterocyclic Compounds
- It serves as a precursor or intermediate in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis (Deutsch & Niclas, 1993).
7. Non-Linear Optical Properties
- Research into its non-linear optical properties has been conducted, which is crucial for developing advanced materials for electronics and photonics (Kumar & Raman, 2017).
Safety And Hazards
Future Directions
Anti-tumour benzothiophene derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile reacting with methyl thioglycolate . The synthetic route is fully customised and different functional groups can be introduced to the molecular scaffold depending on the desired lipophilicity and binding affinity .
properties
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzonitrile | |
CAS RN |
50594-78-0 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.